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Compound of Interest

Compound Name: 4-Amino-2-hydroxypyridine

Cat. No.: B139459 Get Quote

Introduction: The Structural Elucidation of a
Versatile Heterocycle
4-Amino-2-hydroxypyridine, also known by its tautomeric name 4-aminopyridin-2(1H)-one

and as the cytosine analog 3-deazacytosine, is a heterocyclic compound of significant interest

in medicinal chemistry and drug development.[1][2] Its structural similarity to nucleobases

makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in

antiviral and antitumor research.[2] Accurate and comprehensive characterization of this

molecule is paramount for its application in synthetic chemistry and for understanding its

biological activity. This technical guide provides an in-depth analysis of the key spectroscopic

data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that

define the structure and purity of 4-Amino-2-hydroxypyridine.

The molecule exists in a tautomeric equilibrium between the hydroxy-pyridine and the pyridone

forms, with the latter generally being the predominant tautomer in solution and the solid state.

This guide will focus on the spectroscopic data of the more stable 4-aminopyridin-2(1H)-one

tautomer.

Chemical Identifiers:

CAS Number: 38767-72-5[1][3]

Molecular Formula: C₅H₆N₂O[1][3]
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Molecular Weight: 110.11 g/mol [1]

Synonyms: 4-Amino-2-pyridone, 3-Deazacytosine[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

detailed information about the chemical environment of each nucleus. For 4-Amino-2-
hydroxypyridine, both ¹H and ¹³C NMR are essential for confirming the connectivity and

electronic nature of the pyridine ring and its substituents.

Causality in NMR Sample Preparation and Analysis
The choice of solvent and instrument parameters is critical for obtaining high-quality NMR

spectra. Deuterated solvents are used to avoid large solvent signals that would otherwise

obscure the analyte's resonances. The selection of a specific deuterated solvent, such as

dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), can influence the chemical shifts of

exchangeable protons (e.g., -NH₂ and -OH/-NH) due to hydrogen bonding interactions. High-

field NMR spectrometers (e.g., 400 MHz or higher) are employed to achieve better signal

dispersion and resolution, which is crucial for unambiguous peak assignment, especially in

complex spin systems.

¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of 4-Amino-2-hydroxypyridine is expected to show distinct signals for

the aromatic protons on the pyridine ring and the protons of the amino group. The chemical

shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing

nature of the pyridone ring.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-hydroxypyridine in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Employ a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

Processing: Process the raw data with Fourier transformation, phase correction, and

baseline correction. Reference the spectrum to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-2-hydroxypyridine

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 5.2 - 5.4 d ~2-3

H-5 5.8 - 6.0 dd ~7-8, ~2-3

H-6 7.0 - 7.2 d ~7-8

-NH₂ 6.0 - 7.0 br s -

-NH (ring) 10.0 - 11.0 br s -

Note: Predicted data is based on typical chemical shifts for similar structures. Actual

experimental values may vary.

¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic

environment.

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient

concentration for ¹³C detection.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer

equipped with a broadband probe.

Acquisition Parameters:

Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

180 ppm).

A larger number of scans is typically required compared to ¹H NMR to achieve a good

signal-to-noise ratio.

Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the

solvent's carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-2-hydroxypyridine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 (C=O) 165 - 175

C-3 90 - 100

C-4 (-NH₂) 150 - 160

C-5 95 - 105

C-6 135 - 145

Note: Predicted data is based on typical chemical shifts for similar structures. Actual

experimental values may vary.

Caption: Structure of 4-aminopyridin-2(1H)-one with atom numbering.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum
The IR spectrum of 4-Amino-2-hydroxypyridine will exhibit characteristic absorption bands

corresponding to the N-H bonds of the amino group and the ring amide, the C=O bond of the

pyridone, and the C=C and C-N bonds of the aromatic ring. The presence of a strong carbonyl

absorption is a key indicator of the pyridone tautomer.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into

a thin disk.

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum

of absorbance or transmittance versus wavenumber.

Table 3: Key IR Absorption Bands for 4-Amino-2-hydroxypyridine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3100 N-H stretching (asym & sym) Amine (-NH₂) & Amide (-NH)

~1650 C=O stretching (strong) Amide (Pyridone)

1600 - 1450 C=C and C=N stretching Aromatic Ring

~1200 C-N stretching Amine/Amide
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide structural

information through the analysis of fragmentation patterns.

Understanding the Mass Spectrum
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy

electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The

molecular ion peak will correspond to the molecular weight of 4-Amino-2-hydroxypyridine
(110.11 g/mol ). The fragmentation pattern provides clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample can be introduced directly into the ion source via a solid

probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for generating ions.

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer

(e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Table 4: Expected Mass Spectrometry Data for 4-Amino-2-hydroxypyridine

m/z Value Interpretation

110 Molecular Ion [M]⁺

82 [M - CO]⁺, loss of carbon monoxide

81 [M - HCN]⁺, loss of hydrogen cyanide

55 Further fragmentation
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Note: The fragmentation pattern is predictive and can be influenced by the ionization method

and energy.

4-Amino-2-hydroxypyridine
(m/z = 110)

[M - CO]⁺
(m/z = 82)- CO

[M - HCN]⁺
(m/z = 81)

- HCN

Click to download full resolution via product page

Caption: A simplified potential fragmentation pathway for 4-Amino-2-hydroxypyridine in mass

spectrometry.

Conclusion: A Foundation for Further Research
The spectroscopic data presented in this guide—NMR, IR, and Mass Spectrometry—provide a

comprehensive and self-validating framework for the identification and characterization of 4-
Amino-2-hydroxypyridine. For researchers in drug discovery and medicinal chemistry, a

thorough understanding of this data is the first critical step in utilizing this versatile scaffold for

the synthesis of novel and potentially life-saving compounds. The protocols and interpretations

provided herein serve as a robust reference for ensuring the quality and identity of this

important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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